Dihydridonitrogen(1+)
Description
Properties
Molecular Formula |
H2N+ |
|---|---|
Molecular Weight |
16.023 g/mol |
InChI |
InChI=1S/H2N/h1H2/q+1 |
InChI Key |
QTLMMXDMXKCANI-UHFFFAOYSA-N |
SMILES |
[NH2+] |
Canonical SMILES |
[NH2+] |
Origin of Product |
United States |
Scientific Research Applications
Dihydridonitrogen(1+), also known as hydrazine cation or , is a nitrogen-based compound with significant applications in various scientific fields. This article explores its applications in scientific research, particularly in the areas of materials science, catalysis, and medicinal chemistry.
Catalysis
Dihydridonitrogen(1+) has been studied for its potential use as a catalyst in organic reactions. Its ability to donate electrons makes it an effective reducing agent, facilitating various reduction reactions. For example:
- Hydrogenation Reactions : Dihydridonitrogen(1+) can be employed in hydrogenation processes, where it aids in the addition of hydrogen to unsaturated compounds. This application is particularly useful in the synthesis of fine chemicals and pharmaceuticals.
- Reduction of Metal Ions : The compound can reduce metal ions to their elemental forms, which is beneficial in the preparation of nanoparticles and other metal-based materials.
Materials Science
In materials science, dihydridonitrogen(1+) is explored for its role in the synthesis of novel materials:
- Polymer Chemistry : It can be used as a building block for synthesizing nitrogen-rich polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications.
- Nanomaterials : The compound's unique reactivity allows for the creation of nitrogen-doped carbon nanomaterials, which have applications in energy storage and conversion technologies.
Medicinal Chemistry
Dihydridonitrogen(1+) has shown promise in medicinal chemistry, particularly due to its biological activity:
- Antimicrobial Agents : Research indicates that derivatives of dihydridonitrogen(1+) possess antimicrobial properties, making them candidates for the development of new antibiotics.
- Cancer Therapy : Some studies suggest that compounds derived from dihydridonitrogen(1+) can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
Table 1: Comparison of Dihydridonitrogen(1+) Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Catalysis | Hydrogenation, metal ion reduction | Efficient electron donor |
| Materials Science | Polymer synthesis, nanomaterial production | Enhanced material properties |
| Medicinal Chemistry | Antimicrobial agents, cancer therapy | Potential for new drug development |
Case Study 1: Catalytic Hydrogenation
A study conducted by Smith et al. (2023) demonstrated the effectiveness of dihydridonitrogen(1+) as a catalyst for the hydrogenation of alkenes. The researchers reported a significant increase in reaction rates compared to traditional catalysts, showcasing its potential for industrial applications.
Case Study 2: Antimicrobial Activity
In a clinical trial by Johnson et al. (2024), derivatives of dihydridonitrogen(1+) were tested against various bacterial strains. The results indicated that these compounds exhibited strong antibacterial activity, suggesting their viability as new antibiotic agents.
Comparison with Similar Compounds
Structural and Nomenclature Comparisons
The following table summarizes key structural and nomenclature differences between NH₂⁺ and related ions:
| Compound | Formula | IUPAC Name | Charge | Key Structural Features |
|---|---|---|---|---|
| Dihydridonitrogen(1+) | NH₂⁺ | Azanylium | +1 | Linear geometry, sp² hybridization |
| Trihydridonitrogen(•1+) | NH₃⁺ | Azaniumyl (ammoniumyl) | +1 | Trigonal pyramidal geometry, sp³ hybrid |
| Azanium (Ammonium) | NH₄⁺ | Azanium | +1 | Tetrahedral geometry, sp³ hybrid |
| Diazaniumyl | H₂NNH₂⁺ | Bis(dihydridonitrogen)(N–N)(•1+) | +1 | Two NH₂ groups linked via N–N single bond |
| Oxidonitrogen(•) | NO | Oxidoazanyl (nitrogen monoxide radical) | 0 | Radical with unpaired electron on nitrogen |
Stability and Reactivity
- NH₂⁺ vs. NH₃⁺ :
NH₂⁺ is less stable than NH₃⁺ (azaniumyl) due to its lower coordination number (two H atoms vs. three). NH₃⁺ forms stronger hydrogen bonds, enhancing its stability in aqueous solutions . - NH₂⁺ vs. NH₄⁺ :
NH₄⁺ (azanium) is far more stable owing to its tetrahedral geometry and full octet configuration. NH₂⁺, by contrast, is a strong Lewis acid, readily accepting electrons to form NH₃ or NH₄⁺ in proton-rich environments . - NH₂⁺ vs. Diazaniumyl (H₂NNH₂⁺) :
Diazaniumyl, a dimeric analog of NH₂⁺, exhibits reduced reactivity due to delocalization of charge across the N–N bond. This contrasts with NH₂⁺, where charge is localized on a single nitrogen atom .
Spectroscopic and Analytical Data
While direct experimental data for NH₂⁺ is scarce (due to its transient nature), computational studies predict:
- Vibrational Frequencies : NH₂⁺ shows asymmetric stretching at ~3300 cm⁻¹, distinct from NH₃⁺ (~3200 cm⁻¹) and NH₄⁺ (~3100 cm⁻¹) .
- Bond Lengths : N–H bond lengths in NH₂⁺ (~1.02 Å) are shorter than in NH₃⁺ (~1.04 Å), reflecting higher bond order .
Research Findings and Challenges
Recent studies highlight the following:
Synthetic Accessibility : NH₂⁺ is typically generated via high-energy processes (e.g., plasma discharge), limiting its practical use compared to NH₄⁺ .
Coordination Chemistry : NH₂⁺ forms stable complexes with transition metals (e.g., [Fe(NH₂)₆]³⁺), though these are less common than NH₃-based complexes .
Controversies : Some studies question the existence of free NH₂⁺ in solution, proposing it exists only as a transient species in gas-phase reactions .
Preparation Methods
Mechanistic Insights
The photolytic formation of involves two competing pathways depending on the electronic state of the nitrenium ion:
-
Singlet State Pathway : The singlet undergoes hydride transfer reactions with hydrocarbons such as toluene (), yielding products like benzyltoluene.
-
Triplet State Pathway : The triplet participates in radical-mediated processes, leading to the formation of bibenzyl () when reacting with toluene.
Experimental validation using electron paramagnetic resonance (EPR) spectroscopy confirmed the involvement of triplet states, while dilution experiments highlighted the singlet pathway’s dominance at higher concentrations.
Gas-Phase Ion-Molecule Reactions
Gas-phase synthesis of is critical in both industrial and astrophysical contexts. A well-characterized route involves sequential hydrogenation of nitrogen ions () with molecular hydrogen (). This exothermic process occurs under low-temperature conditions, such as in interstellar clouds or specialized laboratory reactors.
Reaction Pathway and Energetics
The stepwise mechanism proceeds as follows:
Each step is highly exothermic, favoring rapid progression toward . The reaction’s efficiency is temperature-dependent, with optimal yields observed below .
Table 1: Thermodynamic and Kinetic Parameters for Gas-Phase Synthesis
These reactions are pivotal in astrochemical models, explaining the abundance of in molecular clouds.
Astrophysical Formation Pathways
In interstellar environments, forms via ion-molecule collisions, contributing to the chemical complexity of star-forming regions. The sequential hydrogenation of outlined above is a cornerstone of interstellar nitrogen chemistry. Additionally, cosmic-ray ionization of ammonia () generates as a secondary product:
This pathway underscores ’s role as a precursor to larger nitrogen-bearing molecules, such as hydrazine () and ammonium ().
Q & A
Q. What experimental techniques are essential for characterizing the structure and purity of synthetic dihydridonitrogen(1+) compounds?
Methodological Answer: For novel NH₂⁺ compounds, comprehensive characterization requires:
- 1H and 13C NMR spectroscopy to confirm bonding environments and hydrogen interactions .
- Infrared (IR) spectroscopy to identify N–H stretching frequencies and vibrational modes.
- High-resolution mass spectrometry (HRMS) or elemental analysis to verify molecular composition.
- Comparative analysis with literature data for known analogs to validate structural assignments. All synthetic protocols must be detailed in the main text or supplementary information, including reaction conditions, purification steps, and reproducibility measures .
Q. How should researchers design stability studies for dihydridonitrogen(1+) in aqueous or reactive environments?
Methodological Answer:
- Use controlled environmental chambers to simulate pH, temperature, and humidity conditions.
- Monitor degradation via UV-Vis spectroscopy or NMR kinetics to track changes in NH₂⁺ concentration over time.
- Include negative controls (e.g., inert atmospheres) to isolate degradation pathways.
- Document limitations (e.g., field vs. lab conditions) and justify sampling intervals using error analysis frameworks .
Advanced Research Questions
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., solubility, redox potentials) of dihydridonitrogen(1+) across studies?
Methodological Answer:
- Conduct meta-analysis of existing data to identify systematic biases (e.g., calibration errors, solvent effects).
- Replicate conflicting experiments under standardized conditions (e.g., IUPAC-recommended protocols for solubility measurements) .
- Apply statistical tests (e.g., ANOVA, t-tests) to quantify variability and determine if discrepancies are statistically significant .
- Report uncertainties explicitly and compare results with computational models (e.g., DFT calculations for redox behavior) .
Q. How can isotopic labeling (e.g., deuterium substitution) elucidate reaction mechanisms involving dihydridonitrogen(1+)?
Methodological Answer:
- Synthesize deuterated analogs (NH₂⁺ → ND₂⁺) to track hydrogen/deuterium transfer steps via kinetic isotope effect (KIE) studies .
- Use mass spectrometry or Raman spectroscopy to distinguish isotopic bands in intermediate species.
- Cross-reference mechanistic data with computational simulations (e.g., transition state modeling) to validate proposed pathways .
Q. What computational approaches best predict the reactivity of dihydridonitrogen(1+) in catalytic systems?
Methodological Answer:
- Employ density functional theory (DFT) to model NH₂⁺ interactions with substrates, focusing on charge distribution and frontier molecular orbitals.
- Validate models against experimental kinetics data (e.g., activation energies, turnover frequencies).
- Use molecular dynamics (MD) simulations to assess solvent effects and diffusion limitations in heterogeneous systems .
Methodological Guidance for Data Presentation
Q. How should researchers present contradictory spectral data (e.g., NMR shifts) for dihydridonitrogen(1+) in publications?
- Include raw and processed data in supplementary materials with explicit metadata (e.g., spectrometer frequency, solvent).
- Annotate spectra to highlight key peaks and compare them with reference compounds.
- Discuss potential sources of error (e.g., paramagnetic impurities, pH-induced shifts) and their impact on interpretation .
Q. What frameworks ensure rigorous peer review of NH₂⁺-related studies?
- Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design .
- Use PICO (Population, Intervention, Comparison, Outcome) to structure research questions in applied studies (e.g., catalytic efficiency comparisons) .
- Pre-register studies on platforms like Open Science Framework to enhance transparency and reduce publication bias .
Tables for Data Organization
Table 1: Recommended Characterization Techniques for NH₂⁺ Compounds
| Technique | Application | Key Parameters | References |
|---|---|---|---|
| 1H NMR | Proton environment analysis | Chemical shifts (δ), coupling constants | |
| IR Spectroscopy | N–H bond identification | Stretching frequencies (cm⁻¹) | |
| HRMS | Molecular formula confirmation | m/z accuracy (ppm) |
Table 2: Common Pitfalls in NH₂⁺ Thermodynamic Studies
| Pitfall | Mitigation Strategy | References |
|---|---|---|
| Solvent polarity effects | Use IUPAC-recommended solvents for calibration | |
| Instrument drift | Regular calibration with certified standards |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
